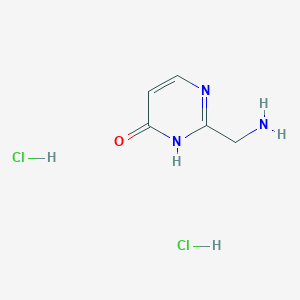
Methyl 2-amino-5-bromo-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-5-bromo-4-methylbenzoate: is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methyl ester group attached to a benzene ring. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.
Mecanismo De Acción
Target of Action
Methyl 2-amino-5-bromo-4-methylbenzoate is known to target FabH and PqsD . FabH is an enzyme involved in the synthesis of fatty acids, while PqsD is a key player in the quorum sensing (QS) system of Pseudomonas aeruginosa, a common bacterium .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It can be used for the synthesis of 2-benzamidobenzoic acids , which are known FabH inhibitors . Its derivatives also inhibit PqsD , thereby disrupting the QS system of Pseudomonas aeruginosa .
Biochemical Pathways
By inhibiting FabH, the compound disrupts the synthesis of fatty acids, which are crucial for various cellular functions. The inhibition of PqsD affects the QS system of Pseudomonas aeruginosa, which is involved in the production of a number of virulence factors and biofilm formation .
Result of Action
The inhibition of FabH and PqsD by this compound leads to disruption in fatty acid synthesis and the QS system of Pseudomonas aeruginosa . This could potentially reduce the virulence of the bacterium and prevent biofilm formation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-bromo-4-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methylbenzoate followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve the use of bromine in the presence of a catalyst such as iron(III) bromide for the bromination step, and concentrated nitric acid for the nitration step. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes followed by catalytic hydrogenation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-amino-5-bromo-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as sodium hydroxide or sodium alkoxide in polar solvents.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Dehalogenated compounds.
Substitution: Hydroxyl, alkoxy, or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-5-bromo-4-methylbenzoate is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Comparación Con Compuestos Similares
- Methyl 2-amino-5-bromobenzoate
- Methyl 2-amino-4-bromobenzoate
- Methyl 2-amino-3-bromobenzoate
Comparison: Methyl 2-amino-5-bromo-4-methylbenzoate is unique due to the presence of a methyl group at the 4-position of the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological properties.
Propiedades
IUPAC Name |
methyl 2-amino-5-bromo-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKVISIFXYJBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Tert-butyl-6-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2782745.png)
![2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2782747.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxopiperazin-1-yl)propanoic acid](/img/structure/B2782749.png)








![2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one](/img/structure/B2782765.png)

![Methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate;hydrochloride](/img/structure/B2782767.png)
